molecular formula C12H15FN2O2 B14027812 (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone

Cat. No.: B14027812
M. Wt: 238.26 g/mol
InChI Key: UWXNSRXSNPZXET-UHFFFAOYSA-N
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Description

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone is a small-molecule compound featuring a piperazine ring linked to a substituted phenyl group via a ketone bridge. The phenyl moiety contains a 2-fluoro (electron-withdrawing) and 5-methoxy (electron-donating) substituent.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

(2-fluoro-5-methoxyphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C12H15FN2O2/c1-17-9-2-3-11(13)10(8-9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3

InChI Key

UWXNSRXSNPZXET-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The core synthetic approach to (2-fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone involves:

  • Step 1: Preparation or procurement of the substituted aryl carboxylic acid or its activated derivative (e.g., acid chloride or activated ester).
  • Step 2: Coupling of the aryl carboxylic acid derivative with piperazine to form the amide bond.

This strategy is supported by multiple sources describing similar compounds with piperazine linked via amide bonds to substituted aromatic rings.

Preparation of the Substituted Aryl Carboxylic Acid

For this compound, the key aromatic acid is 2-fluoro-5-methoxybenzoic acid or its derivatives.

  • Synthesis of 2-fluoro-5-methoxybenzoic acid: This can be commercially sourced or synthesized via selective fluorination and methylation of benzoic acid derivatives. Literature reports the use of 5-methoxy-2-nitrobenzoic acid as a precursor, which can be converted to the desired substituted benzoic acid by reduction and functional group transformations.

  • Activation of the carboxylic acid: The acid is typically activated using coupling agents such as:

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
    • 1-Hydroxy-1,2,3-benzotriazole (HOBt)
    • O-Benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU)

These agents facilitate amide bond formation under mild conditions, often in the presence of a base like N,N-diisopropylethylamine (DIPEA) and in solvents such as dry N,N-dimethylformamide (DMF).

Amide Bond Formation with Piperazine

  • Reagents and Conditions:

    • Piperazine or substituted piperazine is reacted with the activated aryl carboxylic acid derivative.
    • The reaction is generally performed at room temperature to reflux temperatures.
    • The reaction time can range from 0.5 hours to several hours or days depending on conditions.
    • Solvents such as DMF, N,N-dimethylacetamide (DMA), tetrahydrofuran (THF), or acetonitrile are commonly used.
    • Bases such as DIPEA or triethylamine (Et3N) are added to scavenge acid byproducts and promote coupling.
  • Mechanism:
    The activated carboxylic acid intermediate reacts with the nucleophilic nitrogen of the piperazine ring, forming the amide bond and yielding this compound.

Alternative Synthetic Routes and Considerations

  • Use of Acid Chlorides: Instead of coupling agents, the aryl acid chloride of 2-fluoro-5-methoxybenzoic acid can be prepared and reacted directly with piperazine. This approach requires careful control of moisture and reaction conditions to avoid hydrolysis.

  • Protecting Groups: When other functional groups are present, protecting groups such as benzyl or phthalimide may be used on piperazine nitrogen atoms or aromatic substituents, followed by deprotection steps.

  • Fluorination and Methoxylation: The fluorine and methoxy substituents on the aromatic ring are introduced prior to amide formation, often via selective electrophilic aromatic substitution or nucleophilic aromatic substitution reactions on appropriately substituted benzoic acid derivatives.

Representative Reaction Scheme (Summary)

Step Reagents/Conditions Description Yield Range (%)
1 2-Fluoro-5-methoxybenzoic acid + HATU + DIPEA + DMF Activation of carboxylic acid by HATU in DMF with base 59–84% (reported)
2 Activated acid + Piperazine, RT to reflux, base Amide bond formation to yield target compound Variable, typically good yield

Analytical and Purification Notes

  • Purification is commonly performed by flash column chromatography or recrystallization (e.g., from 2-propanol).
  • Reaction progress is monitored by TLC or HPLC.
  • Characterization includes NMR, IR, and mass spectrometry to confirm the amide formation and substitution pattern.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material 2-Fluoro-5-methoxybenzoic acid (commercial or synthesized)
Activation reagent HATU, HOBt, or TBTU
Base DIPEA or Et3N
Solvent Dry DMF, DMA, THF, or acetonitrile
Temperature Ambient to reflux (20–100 °C)
Reaction time 0.5 hours to several days
Purification Flash chromatography or recrystallization
Yield Typically 50–85% depending on conditions

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors, influencing neurotransmitter pathways. This binding can modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and other neurological functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with structurally related piperazinyl methanones from the evidence:

Compound Name Substituents Functional Groups Key Structural Differences
(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone (Target) 2-Fluoro, 5-methoxy on phenyl Ketone, piperazine, methoxy, fluorine Simplest phenyl substitution among analogs
LGH 2-Chloro-4-nitrophenyl; 3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl Oxazole, nitro, chloro, methoxy Bulky oxazole ring enhances rigidity
OMM 2-Chloro-4-nitrophenyl; 3-(2-chloropyridin-3-yl)-5-methyl-1,2-oxazol-4-yl Pyridine, oxazole, nitro, chloro Heteroaromatic pyridine improves solubility
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl; furan-2-yl Furan, amino Polar amino group enhances hydrogen bonding
Compound 52 4-Chlorophenyl; thiophene with piperazinylmethyl and aminophenyl groups Thiophene, chloro, amine Thiophene core with extended substituents
Compound 53 4-Trifluoromethylphenyl; thiophene with piperazinylmethyl and aminophenyl groups Thiophene, trifluoromethyl, amine CF3 group increases lipophilicity and stability
Key Observations:
  • In contrast, Compound 53’s trifluoromethyl group offers strong electron-withdrawing effects and metabolic resistance .
  • Bulk and Rigidity : Compounds like LGH and OMM incorporate oxazole or pyridine rings, increasing steric bulk and rigidity, which may improve target selectivity but reduce solubility .
  • Heterocyclic Diversity : The furan in and thiophene in introduce heteroaromaticity, altering π-π stacking and solubility profiles compared to the target’s purely phenyl system.

Biological Activity

(2-Fluoro-5-methoxyphenyl)(piperazin-1-yl)methanone, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activity. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C13H16FN3O2
  • Molecular Weight : 253.29 g/mol

The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of neuroactive drugs.

Research indicates that this compound exhibits biological activity through various mechanisms:

  • Inhibition of Monoacylglycerol Lipase (MAGL) :
    • This compound has been identified as a reversible inhibitor of MAGL, an enzyme involved in the endocannabinoid system. Inhibiting MAGL can lead to increased levels of 2-arachidonoylglycerol (2-AG), potentially enhancing cannabinoid receptor signaling .
  • Anticonvulsant Properties :
    • The piperazine moiety contributes to anticonvulsant activity. Compounds with similar structures have shown efficacy in models of epilepsy, suggesting that this compound may possess similar properties .
  • Anticancer Activity :
    • Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy group is thought to enhance its interaction with target proteins involved in cancer cell proliferation .

In Vitro Studies

A summary of key findings from in vitro studies on this compound is presented in Table 1.

StudyCell LineIC50 Value (µM)Mechanism
U251 (glioblastoma)15.2Cytotoxicity
Jurkat (T-cell leukemia)12.8Antiproliferative
Neuroblastoma cells10.0Anticonvulsant

Case Studies

  • MAGL Inhibition :
    In a study evaluating various MAGL inhibitors, this compound showed significant inhibition with an IC50 value in the nanomolar range, indicating strong potential for therapeutic applications in pain management and neuroprotection .
  • Anticancer Efficacy :
    A series of experiments demonstrated that this compound could reduce cell viability in several cancer types, including breast and prostate cancer, suggesting a broad spectrum of anticancer activity .

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